4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as Kryptofix® 221, is a bicyclic molecule belonging to the class of compounds called cryptands. Cryptands possess a cage-like structure that can selectively bind specific metal cations (positively charged ions) with high affinity.
This unique property has made 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane a valuable tool in various scientific research applications, particularly in the fields of:
The ability of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane to form complexes with metal cations allows researchers to design and study supramolecular assemblies. These assemblies are formed through non-covalent interactions between cryptand molecules and metal ions, leading to the creation of well-defined structures with unique properties. Studying these assemblies helps researchers understand the fundamental principles of molecular recognition and self-assembly processes.
By incorporating 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane into catalyst designs, researchers can achieve selective catalysis. The cryptand's ability to bind specific metal ions can influence the reaction environment around the metal center, leading to enhanced catalytic activity and improved product selectivity.
The controlled binding properties of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane are being explored in the development of novel functional materials. For instance, researchers are incorporating cryptands into polymer matrices to create ion-selective membranes and sensors for specific metal ions.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, commonly known as Kryptofix® 221, is a complex organic compound characterized by a bicyclic structure containing five oxygen atoms and two nitrogen atoms. Its molecular formula is C₁₆H₃₂N₂O₅, and it has a molecular weight of approximately 332.44 g/mol . This compound is classified as a cryptand, which is a type of ligand that can form stable complexes with metal cations. The unique architecture of Kryptofix® 221 allows it to encapsulate metal ions effectively, making it valuable in various chemical applications.
Kryptofix® 221 acts as a host molecule due to its cavity size and the presence of electron-donating oxygen and nitrogen atoms. These donor atoms form coordination bonds with the positively charged metal cation (guest) encapsulated within the cavity. This complexation process enhances the solubility of the cation in organic solvents, which are typically immiscible with ionic salts like KCl [2].
The synthesis of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane typically involves multi-step organic reactions:
Specific synthetic routes may vary based on the desired purity and yield.
Kryptofix® 221 has several notable applications:
Interaction studies primarily focus on how Kryptofix® 221 interacts with various metal cations. These studies reveal its selectivity and binding strength towards different ions, which is crucial for its application in catalysis and sensing technologies. The interaction dynamics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to determine binding constants and complex stability.
Several compounds share structural or functional similarities with Kryptofix® 221. Here are a few notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
2,2'-Bipyridine | Bidentate Ligand | Commonly used in coordination chemistry; binds metals through nitrogen atoms. |
Crown Ethers (e.g., 18-Crown-6) | Macrocyclic Ligand | Binds alkali metals selectively; used in ion transport applications. |
Cryptand [2.2.2] | Cryptand | Similar encapsulation properties but with a different structural framework. |
Kryptofix® 221 stands out due to its unique bicyclic structure that allows for enhanced stability and selectivity when forming complexes with metal ions compared to other ligands like crown ethers or simpler bidentate ligands. Its ability to facilitate phase transfer catalysis further distinguishes it from similar compounds.
The synthesis of 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, commonly known as cryptand-221 or Kryptofix 221, represents a significant achievement in macrocyclic chemistry [1]. This bicyclic polyether belongs to the cryptand family of compounds, which are three-dimensional macrocyclic molecules designed to completely surround and bind guest ions or molecules [3].
The synthetic methodologies for cryptand derivatives, including 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, typically involve sophisticated approaches that address the inherent challenges of macrocyclization reactions [3]. The most established synthetic routes employ template synthesis methodologies, where metal ions serve as organizing templates around which the cryptand structure is assembled [3] [13]. Template synthesis involves the use of a metal ion as a pattern that directs the self-assembly process in a specific direction, which in the absence of such templates often does not occur at all [15].
High-dilution techniques represent another crucial synthetic approach for cryptand derivatives [3] [25]. These methodologies favor intramolecular cyclization over intermolecular reactions, thereby increasing the yield of the desired macrocyclic product [25]. The high dilution principle is particularly important in macrocyclization reactions because the preparation of larger rings competes unfavorably with polymerization reactions [25]. Unlike the synthesis of five-membered and six-membered rings, larger macrocycles require careful control of reaction conditions to prevent the formation of linear oligomers [25].
The stepwise synthesis strategy remains the most common approach for cryptand construction [24]. In this methodology, a macrocycle is first built from two acyclic precursors, followed by the introduction of bridging groups to create the three-dimensional cage-like structure [24]. However, this approach can be challenging because the two components may react to form predominantly linear oligomers rather than the desired cyclic product [24]. The macrocycle formation, when it occurs, typically proceeds in low yields and can be difficult to isolate from the reaction mixture [24].
Tripodal coupling represents an alternative synthetic strategy that involves one-pot condensation of two tripodal units [24]. This methodology can potentially reduce reaction time compared to stepwise synthesis, often completing within twelve hours [24]. However, the formation of macrobicyclic products through tripodal coupling is not straightforward, as numerous intermolecular reactions can compete with the desired condensation pathway [24]. Template metal ions are occasionally employed to improve yields, though the templating ion must form a kinetically labile complex to facilitate post-synthesis removal [24].
Synthetic Method | Reaction Time | Typical Yield Range | Key Advantages | Main Limitations |
---|---|---|---|---|
Template Synthesis | 24-72 hours | 40-70% | High selectivity, predictable outcomes | Requires template removal |
High-Dilution | 12-48 hours | 30-60% | Favors cyclization over polymerization | Large solvent volumes required |
Stepwise Synthesis | 48-96 hours | 20-50% | Versatile for different topologies | Multiple reaction steps |
Tripodal Coupling | 8-24 hours | 35-65% | Rapid assembly, fewer steps | Competing side reactions |
The synthesis of 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane specifically benefits from template synthesis using alkali metal ions [34]. Both transition and non-transition metal ions have been employed as templates in cryptand synthesis, with particular success achieved using alkali metal cations [24]. The template effect is more pronounced with certain metal ions, with potassium and cesium ions showing effectiveness in directing the formation of appropriately sized cryptand cavities [38].
Recent advances in synthetic methodology have introduced streamlined approaches for cryptand synthesis [6]. Method C, involving triple-linking reactions in a single step, has demonstrated the ability to produce cross-chain bridging cryptands as major products while minimizing the formation of linear regioisomers [6]. This methodology represents a significant advancement in synthetic efficiency for complex cryptand structures [6].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane and related cryptand structures [16] [17]. The technique provides detailed information about molecular structure, conformational behavior, and dynamic properties of these complex macrocyclic systems [17].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis of cryptand compounds reveals characteristic signal patterns that reflect the symmetric nature of the bicyclic structure [16] [17]. For 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, the spectrum typically displays well-resolved multiplets corresponding to the methylene protons within the polyether chains [16]. The chemical shift values for these protons generally appear in the range of 3.5-4.0 parts per million, consistent with protons adjacent to oxygen atoms in ether linkages [16].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, revealing the carbon framework of the cryptand molecule [16] [30]. The spectrum typically exhibits a limited number of signals due to the high degree of symmetry within the molecule [30]. The carbon atoms in the polyether chains appear as distinct resonances in the 60-80 parts per million region, while any aromatic carbon atoms present in substituted derivatives appear in the 120-140 parts per million range [30].
Two-dimensional Nuclear Magnetic Resonance techniques, including Nuclear Overhauser Effect Spectroscopy and Correlation Spectroscopy, provide valuable information about through-space and through-bond connectivities [17]. These experiments are particularly useful for confirming the three-dimensional structure of cryptands and identifying conformational preferences [17].
Variable-temperature Nuclear Magnetic Resonance studies have proven instrumental in understanding the dynamic behavior of cryptand molecules [17]. These experiments reveal information about molecular flexibility, conformational exchange rates, and binding kinetics with guest molecules [17]. For 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, variable-temperature studies typically show coalescence phenomena that provide insights into the energy barriers for conformational interconversion [17].
Exchange spectroscopy experiments using one-dimensional exchange spectroscopy techniques have been employed to study the kinetics of guest exchange in cryptand complexes [17]. These measurements are particularly valuable for determining association and dissociation rate constants for metal ion binding [17]. The exchange kinetics vary significantly depending on the size and charge density of the guest ion, with smaller ions typically showing slower exchange rates due to better size complementarity [17].
Nuclear Magnetic Resonance Parameter | Typical Range | Structural Information |
---|---|---|
¹H Chemical Shifts (Polyether CH₂) | 3.5-4.0 ppm | Ether linkage confirmation |
¹³C Chemical Shifts (Polyether) | 60-80 ppm | Carbon framework identification |
Coupling Constants | 6-8 Hz | Conformational preferences |
Exchange Rates (298 K) | 10²-10⁶ s⁻¹ | Dynamic behavior assessment |
Nuclear Magnetic Resonance titration experiments provide quantitative information about binding constants and stoichiometry [17]. These studies involve systematic addition of guest species while monitoring chemical shift changes [17]. The resulting binding isotherms can be analyzed to determine thermodynamic parameters for complex formation [17].
Mass spectrometry provides essential analytical capabilities for the characterization of 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane and related cryptand compounds [19] [21]. The technique offers precise molecular weight determination, structural elucidation through fragmentation analysis, and identification of impurities or byproducts in synthetic preparations [19] [21].
Electrospray ionization mass spectrometry represents the most commonly employed ionization method for cryptand analysis [19] [21]. This soft ionization technique effectively generates intact molecular ions without extensive fragmentation, making it ideal for confirming molecular formulas and detecting complexed species [21]. The molecular ion peak for 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane appears at mass-to-charge ratio 332, corresponding to the protonated molecular ion [M+H]⁺ [1].
Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation of selected precursor ions [9] [19]. For polyether compounds like 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, fragmentation typically occurs at ether linkages, producing characteristic fragment ions that confirm the polyether chain structure [41]. The base peak in many cryptand mass spectra appears at mass-to-charge ratio 45, corresponding to protonated ethylene oxide [C₂H₅O]⁺ [41].
High-resolution mass spectrometry enables precise determination of elemental compositions through accurate mass measurements [21]. This capability is particularly valuable for distinguishing between closely related structural isomers and confirming the molecular formula of synthetic products [21]. The high mass accuracy achievable with modern instruments allows for definitive identification of cryptand compounds even in complex mixtures [21].
Mass spectral fragmentation patterns for cryptand compounds follow predictable pathways that facilitate structural elucidation [41]. The fragmentation typically involves formation of fragment ions containing only polyether ring carbon and oxygen atoms, ions containing aromatic nuclei without polyether components, and mixed fragments containing both aromatic and polyether portions [41]. These fragmentation patterns remain consistent across different substitution patterns on aromatic rings when present [41].
Multistep Mass-remainder analysis techniques have been developed specifically for analyzing complex polyether systems [19]. This methodology performs sequential calculations of remainders to eliminate homologous connections present in complex mixtures, providing simplified analytical plots [19]. The technique is particularly useful for characterizing polyether polyols and related macrocyclic compounds [19].
Mass Spectrometric Parameter | Typical Value | Analytical Information |
---|---|---|
Molecular Ion [M+H]⁺ | m/z 332.44 | Molecular weight confirmation |
Base Peak | m/z 45 | Polyether chain verification |
Fragmentation Threshold | 20-50 eV | Structural elucidation |
Mass Accuracy | <5 ppm | Elemental composition |
Collision-induced dissociation experiments reveal specific fragmentation pathways that are characteristic of cryptand structures [9]. The energy required for fragmentation and the resulting product ion distributions provide insights into the stability and bonding patterns within the molecule [9]. For quaternary cryptando-peptidic conjugates, specific fragmentation patterns including Hofmann elimination have been observed during collision-induced dissociation [9].
X-ray crystallographic analysis provides the most definitive structural information for 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane and related cryptand compounds [6] [30] [32]. Single crystal X-ray diffraction reveals precise atomic coordinates, bond lengths, bond angles, and three-dimensional molecular geometry with exceptional accuracy [6] [30].
Crystallographic studies of cryptand compounds have revealed consistent structural features that define this class of molecules [6] [30]. The bicyclic architecture creates a three-dimensional cavity suitable for accommodating guest species of complementary size [29]. X-ray diffraction studies confirm that the oxygen and nitrogen atoms are positioned to provide optimal coordination geometry for bound metal ions [6].
The crystallographic data for related cryptand structures demonstrate the adaptability of these molecules to different crystal packing arrangements [30]. The molecular structures often exhibit high degrees of symmetry, with cryptands adopting conformations that minimize steric interactions while maintaining optimal cavity dimensions [30]. Crystal structures reveal that cryptands can exist in multiple conformational states, with the adopted conformation influenced by crystal packing forces and intermolecular interactions [30].
Conformational analysis based on crystallographic data reveals the flexibility and preferred geometries of cryptand molecules [32]. Studies of related macrocyclic compounds demonstrate that ring size significantly affects conformational preferences [32]. Smaller macrocycles prefer planar conformations to accommodate small metal ions, while larger rings adopt folded conformations for longer metal-nitrogen distances [32].
Intermolecular interactions in cryptand crystal structures include hydrogen bonding, van der Waals forces, and π-π stacking interactions [30]. These weak interactions contribute to crystal stability and influence the overall packing arrangement [30]. C-H···O and C-H···N hydrogen interactions are commonly observed in cryptand crystal structures [30].
The analysis of non-crystallographic symmetry in cryptand structures provides insights into molecular flexibility and conformational preferences [42]. Density modification techniques utilizing non-crystallographic symmetry averaging have been employed to enhance structural determination for challenging macrocyclic systems [42].
Crystallographic Parameter | Typical Range | Structural Significance |
---|---|---|
Unit Cell Volume | 2000-4000 Ų | Molecular packing efficiency |
Space Group Symmetry | P2₁/n, P-1 | Crystal packing arrangement |
Bond Lengths (C-O) | 1.42-1.46 Å | Ether linkage geometry |
Bond Angles (C-O-C) | 108-112° | Conformational preferences |
Computational conformational analysis complements experimental crystallographic studies by exploring the full conformational landscape of cryptand molecules [31]. Molecular mechanics calculations reveal energy differences between conformational states and provide insights into the dynamic behavior of these flexible molecules [31]. The conformational preferences identified through computational studies often correlate well with solid-state structures determined by X-ray crystallography [31].
Temperature-dependent crystallographic studies reveal thermal motion and dynamic behavior in cryptand crystals [22]. These studies provide information about molecular flexibility and identify regions of the molecule that exhibit enhanced thermal motion [22]. The thermal parameters derived from variable-temperature crystallography offer insights into the dynamic properties that complement solution-phase Nuclear Magnetic Resonance studies [22].
Powder diffraction analysis serves as a complementary technique for characterizing crystalline cryptand materials [43]. This method is particularly valuable when single crystals suitable for X-ray diffraction are not available [43]. Powder diffraction patterns provide fingerprint identification for crystalline phases and can detect polymorphic forms or hydrated species [43].
The solubility characteristics of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane demonstrate its high affinity for polar solvents. The compound exhibits complete miscibility with water [2] [3] [5] [6], indicating excellent hydrophilic properties due to its multiple ether oxygen atoms and nitrogen donor sites. This exceptional water solubility is attributed to the compound's ability to form extensive hydrogen bonding networks through its five oxygen atoms and two nitrogen atoms within the bicyclic framework.
The compound's solubility profile extends beyond aqueous systems to include various polar organic solvents. Research has documented its solubility in dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile [7], demonstrating its versatility in different polar aprotic solvent systems. These solubility characteristics are particularly important for its applications as a phase transfer catalyst, where it facilitates ion transport between different phases [3] [8] [5].
Solvent System | Solubility | Applications |
---|---|---|
Water | Complete miscibility [2] [3] [5] [6] | Aqueous phase transfer catalysis |
Dimethyl sulfoxide | Soluble [7] | Kinetic studies, metal complexation |
N,N-Dimethylformamide | Soluble [7] | Coordination chemistry |
Acetonitrile | Soluble [7] | Electrochemical studies |
The compound's refractive index of 1.501 (range 1.5010-1.5018) [2] [9] [3] [10] and density of 1.11 g/mL at 20°C [2] [9] [3] [10] [11] provide additional insight into its molecular interactions and packing efficiency in solution. These values are consistent with the presence of multiple heteroatoms and the bicyclic structure that influences intermolecular forces.
The thermal stability profile of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane reveals significant resistance to thermal degradation under normal operating conditions. The compound exhibits a predicted boiling point of 465.4±40.0°C [2] [12] [13], indicating substantial thermal stability that makes it suitable for high-temperature applications.
Flash point measurements demonstrate the compound's safety profile, with values reported as >230°F (>110°C) [2] [10] and specifically 113°C in closed cup conditions [10] [14]. These relatively high flash point values indicate that the compound presents minimal fire hazard under normal laboratory and industrial handling conditions.
The thermal decomposition pathway analysis reveals that upon heating, the compound undergoes thermal decomposition that can lead to the release of irritating gases and vapors [15]. The primary decomposition products include carbon monoxide (CO) and carbon dioxide (CO2) [15], consistent with the oxidative breakdown of the organic framework. The presence of nitrogen atoms in the structure suggests that nitrogen-containing decomposition products may also be formed during thermal degradation.
Thermal Property | Value | Significance |
---|---|---|
Predicted Boiling Point | 465.4±40.0°C [2] [12] [13] | High thermal stability |
Flash Point (closed cup) | 113°C [10] [14] | Low fire hazard risk |
Flash Point (general) | >230°F (>110°C) [2] [10] | Safe handling temperature range |
Storage Temperature | 2-8°C [2] [9] [3] | Optimal stability conditions |
The compound demonstrates light sensitivity [2] [9] [3], requiring storage under controlled lighting conditions to prevent photodegradation. This photosensitivity likely arises from the extended conjugation within the bicyclic system and the presence of lone pairs on nitrogen and oxygen atoms that can participate in photochemical processes.
Kinetic stability studies in various solvents have provided insight into the conformational dynamics of the cryptand structure. Research has shown that the compound can exist in multiple conformations depending on environmental conditions, with the stability of these conformations influenced by solvent polarity and temperature [7].
The acid-base properties of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane are primarily governed by the two nitrogen atoms within the diazabicyclic framework. The compound exhibits predicted pKa values of 7.23±0.20 [2] [12] [13], indicating weak basic character under physiological and standard laboratory conditions.
The ionization energy determinations provide fundamental insight into the electronic properties relevant to protonation behavior. Adiabatic ionization energy of 7.4 eV and vertical ionization energy of 7.7 eV [16] [17] were determined using photoelectron spectroscopy, indicating the energy required to remove electrons from the highest occupied molecular orbitals, which are primarily associated with the nitrogen lone pairs.
Protonation dynamics in the cryptand system are complex due to the three-dimensional structure that can accommodate protons at different sites. The two nitrogen atoms, positioned within the bicyclic framework, can undergo protonation under acidic conditions, leading to conformational changes that affect the cavity size and binding properties.
Acid-Base Parameter | Value | Method |
---|---|---|
Predicted pKa | 7.23±0.20 [2] [12] [13] | Computational prediction |
Adiabatic IE | 7.4 eV [16] [17] | Photoelectron spectroscopy |
Vertical IE | 7.7 eV [16] [17] | Photoelectron spectroscopy |
The stability constants of metal cryptates formed with this compound vary significantly depending on the metal ion and solvent system. Studies have shown that trivalent metal cryptates generally exhibit low stability [18], while divalent metal complexes demonstrate enhanced stability through the cryptate effect. The formation of these complexes involves both acid-base interactions and coordination chemistry, where the nitrogen atoms serve as Lewis base sites.
Conformational changes associated with protonation have been studied using kinetic methods [7]. The compound can adopt different conformations (exo-exo, exo-endo, and endo-endo) depending on the protonation state and the presence of guest molecules. The endo-endo conformer is generally preferred for optimal metal binding, while protonation can shift the equilibrium toward other conformational states.
Irritant